molecular formula C9H11ClN2 B1435138 4-Chloro-6-cyclobutyl-2-methylpyrimidine CAS No. 1412957-31-3

4-Chloro-6-cyclobutyl-2-methylpyrimidine

Cat. No.: B1435138
CAS No.: 1412957-31-3
M. Wt: 182.65 g/mol
InChI Key: FBXXBDBIQBRXRY-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclobutyl-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C9H11ClN2. This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position, a cyclobutyl group at the 6-position, and a methyl group at the 2-position. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

4-Chloro-6-cyclobutyl-2-methylpyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including oxidoreductases and transferases, which are involved in redox reactions and the transfer of functional groups, respectively . The compound’s interaction with these enzymes can either inhibit or activate their functions, depending on the specific biochemical context. Additionally, this compound can bind to proteins, altering their conformation and, consequently, their activity. This binding is often mediated through hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors or modifying chromatin structure, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity by either inhibiting or activating them . This binding often involves specific interactions with amino acid residues in the active sites of enzymes or the binding domains of proteins. Additionally, this compound can modulate gene expression by interacting with DNA or RNA, affecting the transcription and translation processes. These molecular interactions are crucial for the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. Additionally, the compound can affect metabolite levels, leading to changes in cellular energy balance and redox state.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The binding proteins help in the localization and accumulation of this compound, ensuring its availability for biochemical interactions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. This localization is essential for the compound’s role in modulating cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclobutyl-2-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and cyclobutylamine.

    Chlorination: The 2-methylpyrimidine undergoes chlorination using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position.

    Cyclobutylation: The chlorinated intermediate is then reacted with cyclobutylamine under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3), to introduce the cyclobutyl group at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-cyclobutyl-2-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The cyclobutyl group can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents

Properties

IUPAC Name

4-chloro-6-cyclobutyl-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-6-11-8(5-9(10)12-6)7-3-2-4-7/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXXBDBIQBRXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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